5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting from an ortho-phenylenediamine derivative, cyclization with a suitable carboxylic acid or its derivative under acidic conditions.
Formation of the Pyrrolone Ring: Condensation of the benzodiazole intermediate with a suitable α,β-unsaturated carbonyl compound, followed by cyclization.
Amination and Hydroxylation: Introduction of the amino and hydroxy groups through selective functional group transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to quinone derivatives.
Reduction: Reduction reactions could target the benzodiazole ring or the pyrrolone ring, potentially yielding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted benzodiazole and pyrrolone derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrolone Derivatives: Compounds with similar pyrrolone structures.
Uniqueness
The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combined benzodiazole and pyrrolone structures, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H14N4O2 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-hydroxyphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H14N4O2/c18-16-15(17-19-12-6-1-2-7-13(12)20-17)14(23)9-21(16)10-4-3-5-11(22)8-10/h1-8,18,22-23H,9H2,(H,19,20) |
InChI Key |
REJWHAAOWSDBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=CC=C2)O)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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